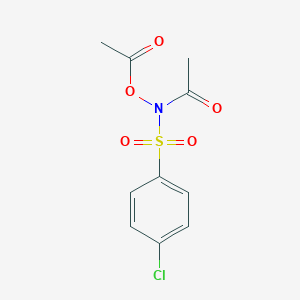

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[acetyl-(4-chlorophenyl)sulfonylamino] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO5S/c1-7(13)12(17-8(2)14)18(15,16)10-5-3-9(11)4-6-10/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYBSWWLKXEDLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(OC(=O)C)S(=O)(=O)C1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350910 |

Source

|

| Record name | N-(Acetyloxy)-N-(4-chlorobenzene-1-sulfonyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142867-52-5 |

Source

|

| Record name | N-(Acetyloxy)-N-(4-chlorobenzene-1-sulfonyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dual-Action Mechanism of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide is a multifaceted chemical probe with significant utility in biomedical research. This technical guide provides an in-depth exploration of its core mechanism of action, focusing on its established role as a nitroxyl (HNO) donor and a potent inhibitor of aldehyde dehydrogenase (ALDH). Additionally, we will discuss its potential for covalent modification of proteins and its place within the broader context of nitrene-generating compounds. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's biochemical behavior and its application in experimental systems.

Introduction and Chemical Profile

This compound, with the molecular formula C₁₀H₁₀ClNO₅S, is a derivative of the benzenesulfonamide family.[1] Its structure is characterized by an N-acetyl group and a labile N-acetoxy group, which are critical to its primary mechanism of action. The presence of an electron-withdrawing 4-chloro group on the benzene ring enhances the electrophilicity of the sulfonyl center, influencing its reactivity.[1]

This compound is primarily recognized as a prodrug that, under physiological conditions, generates nitroxyl (HNO), a highly reactive and biologically significant molecule.[2][3][4][5] The release of HNO is the initiating event for its most prominent downstream effects, including potent vasorelaxation and the inhibition of key metabolic enzymes.[2][4][5]

| Property | Value |

| CAS Number | 142867-52-5 |

| Molecular Formula | C₁₀H₁₀ClNO₅S |

| Molecular Weight | 291.71 g/mol |

| Primary Function | Nitroxyl (HNO) Prodrug |

| Key Biological Target | Aldehyde Dehydrogenase (ALDH) |

Core Mechanism of Action: Nitroxyl (HNO) Release

The principal mechanism of action for this compound is its function as a nitroxyl donor. This process is initiated by the hydrolysis of the N-acetoxy group in a neutral aqueous solution.[4][6][7]

Hydrolytic Activation Pathway

The N-acetoxy moiety serves as an excellent leaving group.[1] In a physiological environment (pH ~7.4), the compound undergoes spontaneous, non-enzymatic hydrolysis. This reaction cleaves the N-O bond of the acetoxy group, leading to the formation of an unstable N-hydroxy intermediate. This intermediate subsequently decomposes to release nitroxyl (HNO) and byproducts.

Caption: Hydrolytic activation of the prodrug to release bioactive HNO.

The Chemistry of Nitroxyl (HNO)

Nitroxyl is the one-electron reduced and protonated sibling of nitric oxide (NO). It possesses a distinct chemical reactivity profile that underlies its biological effects.[8] Key characteristics of HNO include:

-

Electrophilicity: HNO is a potent electrophile and readily reacts with soft nucleophiles, most notably thiols (R-SH), such as the cysteine residues found in proteins.[7][8]

-

Dimerization: In the absence of trapping nucleophiles, HNO rapidly dimerizes and then dehydrates to form nitrous oxide (N₂O).[4][6][7] This rapid self-consumption necessitates the use of donor compounds for its controlled biological application.[9]

Primary Biological Consequence: Inhibition of Aldehyde Dehydrogenase (ALDH)

A major and well-documented consequence of HNO release from this compound is the potent and often irreversible inhibition of aldehyde dehydrogenase (ALDH) isozymes.[2][3][4][5]

The Role of ALDH

The ALDH superfamily consists of NAD(P)⁺-dependent enzymes that are crucial for oxidizing a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[3][10] For instance, ALDH2, the mitochondrial isoform, is the primary enzyme responsible for metabolizing acetaldehyde, the toxic byproduct of ethanol metabolism.[3][11]

Mechanism of ALDH Inhibition by HNO

The inhibition of ALDH by HNO is attributed to the reaction of electrophilic HNO with the critical cysteine residue located in the enzyme's active site.[8] This covalent modification disrupts the catalytic cycle, rendering the enzyme inactive.

-

Generation: The prodrug releases HNO in proximity to the enzyme.

-

Thiol Reaction: HNO attacks the nucleophilic thiol group of the active site cysteine (Cys).

-

Intermediate Formation: This reaction forms an N-hydroxysulfenamide intermediate (E-Cys-S-NHOH).

-

Further Reaction: The intermediate can react with another thiol (e.g., from glutathione) to form a disulfide bond, leading to the inactivation of the enzyme.[7]

Caption: Covalent modification of ALDH's active site cysteine by HNO.

Secondary Mechanisms and Potentials

While HNO-mediated ALDH inhibition is the primary mechanism, the inherent reactivity of the parent compound and its structural motifs suggest other potential biological interactions.

Covalent Modification of Other Proteins

The N-acyl-N-alkyl sulfonamide scaffold, to which this compound belongs, has been developed as a reactive group for the targeted covalent modification of proteins.[1][12] These reagents are particularly effective at labeling lysine residues through a recognition-driven nucleophilic reaction.[1] It is plausible that this compound, or a rearranged intermediate, could directly acylate nucleophilic residues (such as lysine or cysteine) on proteins other than ALDH, leading to a broader range of biological effects. This mode of action, often termed suicide inhibition, involves the formation of a stable covalent bond between the inhibitor and the enzyme.[13]

Context as a Potential Nitrene Precursor

N-acyloxyamides are a known class of nitrene precursors.[14][15] The generation of a nitrene intermediate involves the cleavage of the N–O bond, followed by the loss of the carboxylate group, to yield a highly reactive nitrene species. While the literature strongly supports the HNO-release pathway for this compound, its potential to generate an acylnitrene under certain (e.g., metal-catalyzed or photochemical) conditions cannot be entirely ruled out and represents an area for further investigation.[14][16] Such a pathway would open up different reactivity profiles, including C-H amination and aziridination reactions.

Experimental Protocols & Methodologies

Verifying the mechanism of action of this compound involves distinct experimental workflows.

Protocol: Determination of ALDH Inhibition (IC₅₀)

This protocol outlines a representative spectrophotometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against an ALDH isozyme (e.g., ALDH2).

Materials:

-

Recombinant human ALDH2

-

NAD⁺

-

Assay Buffer: 100 mM Sodium Phosphate, pH 7.5

-

This compound

-

DMSO (for dissolving the inhibitor)

-

96-well UV-transparent microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the inhibitor in 100% DMSO. Create a serial dilution series to achieve final assay concentrations typically ranging from 1 nM to 100 µM.

-

Prepare working solutions of ALDH2, NAD⁺, and the aldehyde substrate in the assay buffer.

-

-

Assay Setup (96-well plate):

-

To each well, add 180 µL of a master mix containing the assay buffer, ALDH2 enzyme (e.g., 10 nM final concentration), and NAD⁺ (e.g., 2.5 mM final concentration).

-

Add 10 µL of the diluted inhibitor solution (or DMSO for the control wells) to the appropriate wells.

-

-

Pre-incubation:

-

Incubate the plate at 25°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction:

-

Kinetic Measurement:

-

Immediately begin monitoring the increase in absorbance at 340 nm (corresponding to the formation of NADH) every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Normalize the velocities to the control (DMSO only) and plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: Detection of Nitroxyl (HNO) Release

This protocol describes a fluorescence-based method for detecting HNO release using glutathione (GSH) as a trapping agent.[9]

Materials:

-

This compound

-

Glutathione (GSH)

-

Naphthalene-2,3-dicarboxaldehyde (NDA)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Fluorometer

Procedure:

-

HNO Generation and Trapping:

-

In a reaction tube, dissolve the title compound in PBS (pH 7.4) containing a high concentration of GSH (e.g., 10 mM). This initiates the hydrolysis and release of HNO, which is immediately trapped by GSH.

-

-

Fluorogenic Labeling:

-

After a set incubation period (e.g., 30 minutes), add a solution of NDA to the mixture. NDA reacts specifically with the primary amine of the remaining (unreacted) GSH to form a fluorescent product.

-

-

Fluorescence Measurement:

-

Measure the fluorescence of the solution (e.g., Excitation/Emission ~472/528 nm).

-

-

Quantification:

-

The amount of HNO released is proportional to the amount of GSH consumed. This is determined by the decrease in fluorescence compared to a control sample containing only GSH and NDA without the HNO donor. A standard curve of known GSH concentrations should be used for accurate quantification.

-

Conclusion

The mechanism of action of this compound is primarily driven by its capacity to act as a prodrug, releasing nitroxyl (HNO) via hydrolysis under physiological conditions. The resulting HNO is a potent electrophile that effectively inhibits aldehyde dehydrogenase by covalently modifying a critical cysteine residue in the active site. While the potential for direct protein acylation or nitrene generation exists based on its chemical structure, the HNO-mediated pathway is the best-characterized and most significant contributor to its observed biological effects. A thorough understanding of this dual-action potential—as both an HNO donor and a potential covalent modifier—is essential for its precise application as a chemical tool in research and therapeutic development.

References

-

Site-specific covalent labeling of His-tag fused proteins with N-acyl-N-alkyl sulfonamide reagent. National Institutes of Health (NIH). Available at: [Link]

-

This compound | CAS:142867-52-5. BioCrick. Available at: [Link]

-

Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. American Society for Pharmacology and Experimental Therapeutics. Available at: [Link]

-

The Chemistry of Nitroxyl-Releasing Compounds. National Institutes of Health (NIH). Available at: [Link]

-

Biological Activity of this compound. BioCrick. Available at: [Link]

-

Quantitative detection of nitroxyl upon trapping with glutathione and labeling with a specific fluorogenic reagent. PubMed. Available at: [Link]

-

Inhibiton Assay: IC50 values were determined for CB29 and its analogs using propionaldehyde as the substrate for ALDH1A1 and ALDH2 or benzaldehyde as the substrate for ALDH3A1. PubChem. Available at: [Link]

-

Cytotoxicity, covalent protein modification and Akt-CREB signaling activation caused by exposure of primary mouse hepatocytes to 1,4-NQ-sulfur adducts. ResearchGate. Available at: [Link]

-

Eliciting the Low-Activity Aldehyde Dehydrogenase Asian Phenotype by an Antisense Mechanism Results in an Aversion to Ethanol. National Institutes of Health (NIH). Available at: [Link]

-

Aldehyde Dehydrogenase Inhibitor Screening Services. BioAssay Systems. Available at: [Link]

-

Km for ALDH and IC50 Determination for Disulfiram. BioAssay Systems. Available at: [Link]

-

Aldehyde dehydrogenase in solid tumors and other diseases: Potential biomarkers and therapeutic targets. National Institutes of Health (NIH). Available at: [Link]

-

Detection of nitroxyl (HNO) by membrane inlet mass spectrometry. PubMed. Available at: [Link]

-

Hydrolysis of acyloxy nitroso compounds yields nitroxyl (HNO). PubMed. Available at: [Link]

-

Hydrolysis of Acyloxy Nitroso Compounds Yields Nitroxyl (HNO). ResearchGate. Available at: [Link]

-

Direct Detection of Nitroxyl in Aqueous Solution using a Tripodal Copper(II) BODIPY Complex. National Institutes of Health (NIH). Available at: [Link]

-

Kinetic involvement of acetaldehyde substrate inhibition on the rate equation of yeast aldehyde dehydrogenase. PubMed. Available at: [Link]

-

Covalent Modification Of Protein Research Articles. R Discovery. Available at: [Link]

-

Determination of pharmacological inhibition of ALDH2 by ethanol clearance in mice. PubMed. Available at: [Link]

-

The Chemistry of Nitroxyl-Releasing Compounds. ResearchGate. Available at: [Link]

-

Iron(II)-Catalyzed Nitrene Transfer Reaction of Sulfoxides with N-Acyloxyamides. Organic Chemistry Portal. Available at: [Link]

-

Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PubMed. Available at: [Link]

-

Nitrene-mediated aminative N–N–N coupling: facile access to triazene 1-oxides. National Institutes of Health (NIH). Available at: [Link]

-

Tip-Induced Nitrene Generation. National Institutes of Health (NIH). Available at: [Link]

-

Covalent modifications to enzymes. Khan Academy. Available at: [Link]

-

Unravelling Nitrene Chemistry from Acyclic Precursors: Recent Advances and Challenges. ResearchGate. Available at: [Link]

Sources

- 1. Site-specific covalent labeling of His-tag fused proteins with N-acyl-N-alkyl sulfonamide reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AID 1342996 - Inhibiton Assay: IC50 values were determined for CB29 and its analogs using propionaldehyde as the substrate for ALDH1A1 and ALDH2 or benzaldehyde as the substrate for ALDH3A1. The assays were performed on a Beckman DU-640 spectrophotometer at various concentrations of inhibitors ranging from 50 nM to 250 μM following a 1 minute pre-incubation. There was no pre-incubation time-dependence to the inhibition. All reactions were initiated by the addition of the aldehyde substrate. The inhibition curves were fit to the Logistic four parameter IC50 equation using the SigmaPlot (v11, StatSys). We characterized the mode of inhibition using steady-state kinetics through co-variation of inhibitor and substrate concentrations. The steady state kinetic measurements were performed in 100 mM Na2HPO4 buffer, pH 7.5. The reaction mixture contained 10 nM ALDH3A1, varied benzaldehyde (50 μM-800 μM; fixed NADP+, 1.5 mM) and varied inhibitor concentrations. In all casesâincluding the control reactions lacking inhibitors, the final reaction mixture contained 2% (v/v) DMSO. The reaction was initiated by addition of substrate and the initial rate of product formation was determined on a Beckman DU-640. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS:142867-52-5 | Nitroxyl precursor | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. N-Acetoxy-N-acetyl-4-chlorobenzenesulfonamide, CasNo.142867-52-5 BOC Sciences United States [bocscichem.lookchem.com]

- 6. Hydrolysis of acyloxy nitroso compounds yields nitroxyl (HNO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Chemistry of Nitroxyl-Releasing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative detection of nitroxyl upon trapping with glutathione and labeling with a specific fluorogenic reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aldehyde dehydrogenase in solid tumors and other diseases: Potential biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Eliciting the Low-Activity Aldehyde Dehydrogenase Asian Phenotype by an Antisense Mechanism Results in an Aversion to Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. youtube.com [youtube.com]

- 14. Iron(II)-Catalyzed Nitrene Transfer Reaction of Sulfoxides with N-Acyloxyamides [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Nitrene-mediated aminative N–N–N coupling: facile access to triazene 1-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bioassaysys.com [bioassaysys.com]

- 18. bioassaysys.com [bioassaysys.com]

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide: A Technical Guide for the Researcher

Foreword: Navigating the Frontier of Nitroxyl Chemistry

Welcome to this in-depth technical guide on N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide, a molecule of significant interest in the expanding field of nitroxyl (HNO) biology. As researchers and drug development professionals, our pursuit of novel therapeutic modalities often leads us to compounds that, while promising, may not yet have a fully elucidated profile in the scientific literature. This guide is crafted to serve as a comprehensive resource for investigators working with or considering the use of this compound as a nitroxyl donor.

This document deviates from a standard template to provide a narrative that is both scientifically rigorous and practically insightful. It is structured to not only present what is known about this compound but also to provide a logical framework for its application in your research. We will delve into the causality behind experimental choices and emphasize the importance of self-validating systems in your protocols. Every key claim and protocol is grounded in authoritative sources to ensure scientific integrity.

It is important to note that while this compound is recognized as a nitroxyl donor, some specific quantitative data, such as its precise half-life for HNO release under physiological conditions and specific EC50/IC50 values, are not extensively reported in peer-reviewed literature. Therefore, this guide also serves to equip you with the foundational knowledge and methodologies to characterize its activity within your specific experimental context.

Let us proceed to unravel the chemistry and biological potential of this intriguing molecule.

Section 1: The Emergence of Nitroxyl (HNO) as a Pharmacological Agent

Nitroxyl (HNO), the one-electron reduced and protonated congener of nitric oxide (NO), has emerged from the shadow of its well-studied redox sibling to become a pharmacological agent of significant interest.[1][] While chemically similar to NO, HNO exhibits a distinct and often contrasting biological profile.[1] This divergence in activity is rooted in its unique chemical reactivity. HNO is a highly reactive electrophile, showing a strong propensity to react with nucleophiles, particularly thiols.[][3] This reactivity with thiol-containing proteins is believed to be a primary mechanism behind many of its biological effects.[]

The pharmacological potential of HNO is broad, with promising applications in cardiovascular disease, cancer therapy, and ischemia-reperfusion injury.[1][4] In the cardiovascular system, HNO donors have been shown to elicit positive inotropic (enhancing contractility) and lusitropic (improving relaxation) effects in failing hearts, often without a significant increase in heart rate.[1][5] Furthermore, HNO acts as a potent vasorelaxant.[6] In oncology, HNO has demonstrated the ability to inhibit tumor proliferation and angiogenesis.[1]

Given the transient nature and high reactivity of HNO, its direct administration is not feasible.[7] Consequently, the development of "HNO donors"—prodrugs that release HNO under physiological conditions—is paramount for both research and therapeutic applications.[7][8] this compound belongs to the class of N,O-diacylated-N-hydroxyarylsulfonamides, which serve as valuable tools for the controlled release of HNO.[6]

Section 2: Profile of this compound

This compound is a key investigational tool for researchers studying the effects of nitroxyl. Its structure is designed to ensure stability, while allowing for the predictable release of its active HNO moiety.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective application in experimental settings.

| Property | Value | Source |

| CAS Number | 142867-52-5 | [1][3] |

| Molecular Formula | C₁₀H₁₀ClNO₅S | [1][3] |

| Molecular Weight | 291.71 g/mol | [1][3] |

| Appearance | Colorless, odorless, crystalline solid | [3] |

| Solubility | Soluble to 100 mM in DMSO. Stated to have water solubility, though quantitative value is not specified. | [3] |

Note: It is recommended to determine the solubility in your specific aqueous buffer or cell culture medium prior to conducting experiments.

Synthesis Pathway

While this compound is commercially available, an understanding of its synthesis is valuable for specialized applications, such as isotopic labeling. The synthesis is a multi-step process that begins with a readily available starting material.[3]

Caption: Synthesis of this compound.

A detailed experimental protocol for the synthesis is provided in Section 5.1.

Section 3: Mechanism of Nitroxyl Release and Biological Action

The utility of this compound as a research tool is defined by its ability to act as a prodrug, releasing HNO through a controlled, non-enzymatic hydrolysis.[6]

Hydrolytic Release of HNO

In a neutral aqueous environment, such as Krebs solution at 37°C, the compound undergoes slow hydrolysis to release nitroxyl.[3] A key advantage of this donor is that its decomposition does not co-generate nitric oxide (NO), allowing for the specific investigation of HNO-mediated effects. The released HNO is highly reactive and will rapidly dimerize and dehydrate to form nitrous oxide (N₂O), which can be used as a marker for HNO release.[3]

Caption: HNO release from this compound.

The kinetics of this release are described as "slow and sustained," which is advantageous for experiments requiring a steady-state concentration of HNO.[3] However, the precise half-life is not well-documented, and it is advisable to characterize this parameter in your experimental system.

Primary Biological Target: Aldehyde Dehydrogenase

Beyond its role as an HNO donor, this compound is also characterized as a potent inhibitor of aldehyde dehydrogenase (ALDH).[] It is understood that the inhibitory action is mediated by the released nitroxyl.[3] ALDH enzymes are a family of enzymes critical for the detoxification of aldehydes.[7] Inhibition of ALDH can have significant physiological consequences and is a therapeutic strategy in various contexts.[7] When using this compound, it is crucial to consider that observed biological effects may be a result of HNO's broader reactivity, direct ALDH inhibition, or a combination thereof.

Section 4: Experimental Design and Protocols

This section provides a framework for the practical application of this compound in both in vitro and in vivo settings. The following protocols are presented as a starting point and should be optimized for your specific model system.

Handling and Preparation of Stock Solutions

-

Storage: The compound should be stored desiccated at +4°C.

-

Stock Solution: A stock solution can be prepared by dissolving the compound in dimethyl sulfoxide (DMSO) at a concentration of up to 100 mM.

-

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the DMSO stock solution at -20°C.

-

-

In Vitro Cellular Studies

The following is an example protocol for treating adherent cells in culture.

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Preparation of Working Solution:

-

Thaw an aliquot of the DMSO stock solution.

-

Dilute the stock solution in pre-warmed, serum-free or complete cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is consistent across all experimental groups (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.1%).

-

-

Treatment:

-

Remove the existing medium from the cells.

-

Add the medium containing the desired concentration of this compound or vehicle control.

-

Incubate the cells for the desired period.

-

-

Suggested Concentration Range: Based on studies with other HNO donors and related compounds, a starting concentration range of 1 µM to 100 µM is recommended for initial dose-response experiments.

Caption: Workflow for in vitro cellular experiments.

In Vivo Animal Studies

The following is a suggested protocol for the administration of this compound to a rodent model. Note: All animal procedures must be approved by your institution's Animal Care and Use Committee.

-

Vehicle Preparation: The choice of vehicle is critical for in vivo studies. A common vehicle for compounds with limited aqueous solubility is a mixture of DMSO, Cremophor EL, and saline. A suggested starting formulation is 5% DMSO, 5% Cremophor EL, and 90% sterile saline. The final formulation should be optimized to ensure solubility and minimize toxicity.

-

Dosing Solution Preparation:

-

Dissolve the required amount of this compound in DMSO.

-

Add Cremophor EL and vortex to mix.

-

Add sterile saline incrementally while vortexing to maintain a clear solution.

-

-

Administration: The route of administration will depend on the experimental goals. Intraperitoneal (i.p.) injection is a common route.

-

Suggested Dose: Based on studies with other nitroxyl donors, a starting dose in the range of 10-100 mg/kg could be considered for initial efficacy and tolerability studies.

Quantification of Nitroxyl Release

It is highly recommended to validate and quantify the release of HNO from this compound in your experimental system.

-

Phosphine Trapping: A reliable method for HNO detection involves trapping with phosphine reagents. The reaction of HNO with a phosphine, such as triphenylphosphine, forms an aza-ylide, which can be quantified by HPLC or NMR.[3]

-

Copper-Based Fluorescent Probes: Several fluorescent sensors have been developed for the detection of HNO.[9] These probes are often based on the reduction of Cu(II) to Cu(I) by HNO, which results in a "turn-on" fluorescent signal.[9]

Section 5: Detailed Methodologies

This section provides more detailed, step-by-step protocols for key experimental procedures mentioned in this guide.

Example Synthesis Protocol

This protocol is a generalized procedure based on the known chemistry of sulfonamide acylation.[3]

-

Acetylation of 4-Chlorobenzenesulfonamide:

-

In a round-bottom flask, dissolve 4-chlorobenzenesulfonamide in a suitable solvent such as pyridine or a mixture of an inert solvent and a base (e.g., triethylamine).

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-4-chlorobenzenesulfonamide.

-

-

Formation of the Acetoxy Group:

-

Dissolve the N-acetyl-4-chlorobenzenesulfonamide in a suitable solvent.

-

Treat with a reagent capable of introducing the acetoxy group, such as lead tetraacetate or by reacting with acetic acid in the presence of a suitable coupling agent.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction mixture to isolate the crude product.

-

-

Purification:

-

Purify the final product, this compound, by recrystallization or column chromatography to achieve high purity.[3]

-

Protocol for In Vitro Vasorelaxation Assay

This protocol outlines a classic experiment to assess the vasorelaxant properties of the compound.

-

Tissue Preparation:

-

Isolate the thoracic aorta from a euthanized rat or rabbit.

-

Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.

-

-

Mounting:

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

-

-

Equilibration and Pre-contraction:

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.

-

Induce a stable contraction with a vasoconstrictor such as phenylephrine (e.g., 1 µM).

-

-

Cumulative Concentration-Response Curve:

-

Once the contraction has plateaued, add this compound in a cumulative manner (e.g., from 1 nM to 100 µM).

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

-

Plot the concentration-response curve and determine the EC50 value.

-

Section 6: Concluding Remarks and Future Directions

This compound represents a valuable tool for the exploration of nitroxyl biology. Its slow and sustained release of HNO, without the concomitant production of NO, allows for the specific interrogation of HNO-mediated signaling pathways. Its dual action as an HNO donor and an ALDH inhibitor presents both a complexity and an opportunity for researchers studying aldehyde metabolism and redox signaling.

The full potential of this compound in drug development and as a research probe is still being uncovered. Future investigations should focus on a more detailed characterization of its pharmacokinetic and pharmacodynamic properties, including a precise determination of its HNO release kinetics in various biological milieus. Elucidating the relative contributions of its HNO-donating and ALDH-inhibiting activities to its overall pharmacological effects in different disease models will be a critical area of research.

As you embark on your work with this compound, we hope this guide serves as a valuable companion, providing both the foundational knowledge and the practical insights necessary for rigorous and impactful scientific discovery.

References

-

Switzer, C. H., Flores-Santana, W., Mancardi, D., Donzelli, S., Basudhar, D., Ridnour, L. A., Miranda, K. M., Fukuto, J. M., Paolocci, N., & Wink, D. A. (2009). The emergence of nitroxyl (HNO) as a pharmacological agent. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1787(7), 835–840. [Link]

-

BioCrick. This compound | CAS:142867-52-5. [Link]

- Fukuto, J. M., Switzer, C. H., Miranda, K. M., & Wink, D. A. (2005). The Pharmacology of Nitroxyl (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO. Annual Review of Pharmacology and Toxicology, 45, 335-355.

-

Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. (2018). ResearchGate. [Link]

- Fiuza, B., et al. (2017). NO and HNO donors, nitrones, and nitroxides: Past, present, and future. Medicinal research reviews, 37(5), 1031–1088.

-

Smiles, S., & Stewart, J. (n.d.). Sulfanilyl chloride, N-acetyl. Organic Syntheses Procedure. [Link]

-

DC Chemicals. Aldehyde Dehydrogenase (ALDH). [Link]

-

Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. [Link]

-

Wikipedia. (2023, December 1). Nitroxyl. [Link]

-

Johns Hopkins Technology Ventures. (2022, November 17). Pyrazolone Derivatives as Nitroxyl Donors. [Link]

-

DuMond, J. F., & King, S. B. (2011). The Chemistry of Nitroxyl-Releasing Compounds. Antioxidants & Redox Signaling, 14(9), 1637–1648. [Link]

- Chen, C. H., et al. (2014). Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities. Physiological reviews, 94(1), 1–34.

- Cleland, J. G. F., et al. (2021). Haemodynamic Effects of the Nitroxyl Donor Cimlanod (BMS-986231) in Chronic Heart Failure: A Randomized Trial. European Heart Journal, 42(20), 1989–1999.

- Park, I. W., et al. (2011). Effect of High-Dose Intravenous N-acetylcysteine on the Concentration of Plasma Sulfur-Containing Amino Acids. Yonago acta medica, 54(1), 19–25.

- US20170204362A1 - Cell culture methods and media comprising n-acetylcysteine - Google P

-

Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. (2024). PubMed. [Link]

- Fukuto, J. M., et al. (1992). N,O-Diacylated-N-hydroxyarylsulfonamides: nitroxyl precursors with potent smooth muscle relaxant properties.

Sources

- 1. scbt.com [scbt.com]

- 3. Buy this compound | 142867-52-5 [smolecule.com]

- 4. N-Acetoxy-N-acetyl-4-chlorobenzenesulfonamide, CasNo.142867-52-5 BOC Sciences United States [bocscichem.lookchem.com]

- 5. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aldehyde dehydrogenase in solid tumors and other diseases: Potential biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Chemistry of Nitroxyl-Releasing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | CAS:142867-52-5 | Nitroxyl precursor | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide: A Versatile Nitroxyl Donor and Aldehyde Dehydrogenase Inhibitor

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide (CAS Number: 142867-52-5), a pivotal molecule in the study of nitroxyl (HNO) biology and enzyme inhibition. This document delves into its synthesis, chemical properties, and mechanism of action as a nitroxyl prodrug. Furthermore, it offers detailed protocols for its characterization and application as a potent inhibitor of aldehyde dehydrogenase (ALDH), a critical enzyme in cellular metabolism and detoxification. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, providing the necessary technical insights to effectively utilize this compound in their studies.

Introduction: Unveiling a Potent Nitroxyl Precursor

This compound is a synthetic organic compound that has garnered significant interest as a prodrug for the controlled release of nitroxyl (HNO)[1][2][3][]. Unlike its redox sibling, nitric oxide (NO), nitroxyl exhibits distinct chemical and biological properties, including potent vasorelaxant effects and the ability to modulate the activity of various enzymes[1]. The transient nature of HNO necessitates the use of donor compounds like this compound, which releases HNO through a slow, non-enzymatic hydrolysis in neutral aqueous solutions[5].

Beyond its role as an HNO donor, this compound is a powerful inhibitor of aldehyde dehydrogenase (ALDH)[2][3][5]. ALDHs are a superfamily of enzymes responsible for the oxidation of aldehydes, playing a crucial role in detoxification and cellular metabolism. Inhibition of ALDH can have significant physiological effects and is a therapeutic strategy for various conditions. The inhibitory action of this compound on ALDH is directly linked to its ability to generate HNO, which is the active inhibitory species[2].

This guide will provide a detailed exploration of this multifaceted compound, from its chemical synthesis to its biological applications.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 142867-52-5 | [2][3] |

| Molecular Formula | C₁₀H₁₀ClNO₅S | [2][3] |

| Molecular Weight | 291.71 g/mol | [2][3] |

| Appearance | Colorless, odorless, crystalline solid | [2] |

| Solubility | Soluble in DMSO (up to 100 mM), water soluble | [2][5] |

| Storage | Desiccate at -20°C | [5] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available 4-chlorobenzenesulfonamide. The overall synthetic scheme involves the formation of an N-hydroxy intermediate, followed by diacylation.

Synthetic Pathway Overview

Caption: Synthetic route to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-Hydroxy-4-chlorobenzenesulfonamide (Intermediate)

This protocol is adapted from the synthesis of N-hydroxy-4-methylbenzenesulfonamide[6].

-

Materials:

-

4-Chlorobenzenesulfonyl chloride

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Magnesium oxide (MgO)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diatomaceous earth (Celite®)

-

-

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride (2.0 equivalents) in a mixture of methanol and water.

-

To this solution, add magnesium oxide (3.0 equivalents) and stir the suspension for 10 minutes at room temperature.

-

In a separate flask, dissolve 4-chlorobenzenesulfonyl chloride (1.0 equivalent) in tetrahydrofuran.

-

Add the solution of 4-chlorobenzenesulfonyl chloride dropwise to the hydroxylamine suspension with vigorous stirring at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove inorganic salts.

-

Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield N-hydroxy-4-chlorobenzenesulfonamide as a solid.

-

Step 2: Synthesis of this compound (Final Product)

This protocol is based on general methods for the N-acylation of N-hydroxysulfonamides[7][8][9][10].

-

Materials:

-

N-Hydroxy-4-chlorobenzenesulfonamide

-

Acetic anhydride ((CH₃CO)₂O)

-

Pyridine (catalyst)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Suspend N-hydroxy-4-chlorobenzenesulfonamide (1.0 equivalent) in dichloromethane in a round-bottom flask.

-

Add a catalytic amount of pyridine to the suspension.

-

Cool the mixture in an ice bath and add acetic anhydride (2.2 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound as a crystalline solid.

-

Analytical Characterization

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (two doublets, integrating to 2H each) in the range of δ 7.5-8.0 ppm. Two singlets corresponding to the two acetyl groups (integrating to 3H each) in the range of δ 2.0-2.5 ppm. |

| ¹³C NMR | Aromatic carbons in the range of δ 125-145 ppm. Two carbonyl carbons from the acetyl and acetoxy groups in the range of δ 165-175 ppm. Two methyl carbons from the acetyl groups around δ 20-25 ppm. |

| IR (cm⁻¹) | Strong C=O stretching vibrations around 1750-1800 cm⁻¹ (acetoxy) and 1700-1730 cm⁻¹ (acetyl). Strong SO₂ stretching vibrations (asymmetric and symmetric) around 1350-1400 cm⁻¹ and 1160-1190 cm⁻¹. C-Cl stretching vibration around 700-800 cm⁻¹. |

| Mass Spec. | Expected molecular ion peak [M+H]⁺ at m/z 292.0 or [M+Na]⁺ at m/z 314.0. Fragmentation patterns would likely show loss of the acetoxy group, acetyl group, and SO₂. |

Mechanism of Action: The Hydrolytic Release of Nitroxyl

The primary biological activity of this compound stems from its ability to act as a prodrug, releasing nitroxyl (HNO) upon hydrolysis in aqueous environments[2]. The acetoxy group serves as an excellent leaving group, facilitating the decomposition of the molecule.

Caption: Proposed mechanism of nitroxyl (HNO) release from this compound via hydrolysis.

This hydrolytic release of HNO is the cornerstone of its inhibitory effect on aldehyde dehydrogenase. HNO is a potent inhibitor of ALDH, and by delivering it in a controlled manner, this compound allows for the study of ALDH inhibition in various biological systems[2].

Application as an Aldehyde Dehydrogenase (ALDH) Inhibitor: Experimental Protocol

The following is a generalized protocol for a colorimetric, absorbance-based assay to screen for ALDH inhibition using this compound. This protocol can be adapted for various ALDH isoforms and high-throughput screening[16][17].

Materials and Reagents

-

Purified ALDH enzyme (e.g., from baker's yeast or recombinant human ALDH)

-

Assay Buffer: 50 mM sodium pyrophosphate or 100 mM sodium phosphate, pH 7.5-8.5

-

Substrate: Acetaldehyde or another suitable aldehyde substrate

-

Cofactor: β-Nicotinamide adenine dinucleotide (NAD⁺)

-

Colorimetric Probe: A formazan reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Coupling Enzyme: Diaphorase

-

Inhibitor: this compound, dissolved in DMSO

-

96-well or 384-well microplates

-

Microplate reader capable of measuring absorbance at the appropriate wavelength for the formazan product (e.g., 570 nm for MTT).

Assay Procedure

Caption: Experimental workflow for an ALDH inhibition assay.

-

Reagent Preparation:

-

Prepare a stock solution of ALDH in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Prepare a stock solution of the aldehyde substrate in the assay buffer.

-

Prepare a cofactor/probe mixture containing NAD⁺, MTT, and diaphorase in the assay buffer.

-

Prepare serial dilutions of this compound in DMSO.

-

-

Assay Execution:

-

To each well of the microplate, add the ALDH enzyme solution.

-

Add the diluted inhibitor solutions or DMSO (for control wells) to the respective wells.

-

Pre-incubate the plate at 25°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the substrate and cofactor/probe mixture to all wells.

-

Incubate the plate at 25°C for 30-60 minutes, or until a sufficient color change is observed in the control wells.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Safety and Handling

This compound should be handled with appropriate laboratory safety precautions. It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. As with all research chemicals, a thorough review of the Safety Data Sheet (SDS) is advised before use.

Conclusion

This compound is a valuable chemical tool for researchers investigating the biological roles of nitroxyl and the function of aldehyde dehydrogenases. Its well-defined mechanism of action as an HNO prodrug provides a reliable means of introducing this reactive nitrogen species into biological systems. The detailed synthetic and analytical protocols provided in this guide, along with the experimental workflow for its application as an ALDH inhibitor, are intended to empower researchers to confidently and effectively incorporate this compound into their experimental designs. Further research into the applications of this and similar compounds will undoubtedly continue to illuminate the intricate roles of nitroxyl in physiology and pathophysiology.

References

-

Fukuto, J. M., et al. (1992). N,O-Diacylated-N-hydroxyarylsulfonamides: nitroxyl precursors with potent smooth muscle relaxant properties. Biochemical and Biophysical Research Communications, 187(3), 1367-1373. [Link]

-

Lee, M. J., et al. (1992). Prodrugs of nitroxyl as inhibitors of aldehyde dehydrogenase. Journal of Medicinal Chemistry, 35(20), 3648-3652. [Link]

-

Fukuto, J. M. (2019). A recent history of nitroxyl chemistry, pharmacology and therapeutic potential. British Journal of Pharmacology, 176(2), 135-146. [Link]

-

Koppaka, V., et al. (2012). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews, 64(3), 520-539. [Link]

-

Massah, A. R., et al. (2009). N-Acylation of Sulfonamides with Carboxylic Acid Anhydride in Solvent or Solvent-free Conditions. ResearchGate. [Link]

-

Massah, A. R., et al. (2008). N-Acylation of Sulfonamides in CH2Cl2 or Solvent-free Condition. ResearchGate. [Link]

-

Doyle, M. P., et al. (2017). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 7(54), 34045-34057. [Link]

-

Kobkeatthawin, T., et al. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. [Link]

-

BioCrick. This compound | CAS:142867-52-5. [Link]

-

BioAssay Systems. Aldehyde Dehydrogenase Inhibitor Screening Services. [Link]

-

Lin, Y., et al. (2000). Eliciting the Low-Activity Aldehyde Dehydrogenase Asian Phenotype by an Antisense Mechanism Results in an Aversion to Ethanol. The Journal of Clinical Investigation, 105(8), 1115-1121. [Link]

-

Royal Society of Chemistry. Supporting information. [Link]

-

PubChem. 4-Chlorobenzenesulfonamide. [Link]

-

Chem.info. 4-chlorobenzenesulfonamide - 98-64-6, C6H6ClNO2S, density, melting point, boiling point, structural formula, synthesis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 142867-52-5 [smolecule.com]

- 3. scbt.com [scbt.com]

- 5. This compound | CAS:142867-52-5 | Nitroxyl precursor | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. N-Hydroxy-4-methylbenzenesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 7. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. 4-Chlorobenzenesulfonamide(98-64-6) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. N-(4-Acetylphenyl)-4-aminobenzenesulfonamide | C14H14N2O3S | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 16. bioassaysys.com [bioassaysys.com]

- 17. Eliciting the Low-Activity Aldehyde Dehydrogenase Asian Phenotype by an Antisense Mechanism Results in an Aversion to Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide, a significant molecule in contemporary biochemical and pharmacological research. This document delves into its synthesis, physicochemical characteristics, and its dual role as a potent nitroxyl (HNO) donor and an inhibitor of aldehyde dehydrogenase (ALDH). Detailed mechanistic insights, experimental considerations, and safety protocols are discussed to furnish researchers, scientists, and drug development professionals with a thorough understanding of this compound's scientific and therapeutic potential.

Introduction

This compound, hereafter referred to as the compound, is a multi-functional chemical entity that has garnered considerable interest within the scientific community. Its structure, which combines a sulfonamide backbone with N-acetyl and N-acetoxy groups, confers unique reactivity and biological activity. Primarily recognized as a prodrug, it is designed to release nitroxyl (HNO), a highly reactive and transient species with distinct physiological effects compared to its redox sibling, nitric oxide (NO)[1]. Concurrently, it exhibits potent inhibitory activity against aldehyde dehydrogenase (ALDH), a critical enzyme in cellular metabolism and detoxification[2][3]. This dual functionality positions the compound as a valuable tool for investigating the biological roles of HNO and ALDH, and as a lead compound for the development of novel therapeutics for cardiovascular and other diseases[2].

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, formulation, and biological activity. A summary of its key properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 142867-52-5 | [2] |

| Molecular Formula | C₁₀H₁₀ClNO₅S | [2][3] |

| Molecular Weight | 291.71 g/mol | [2][3] |

| Appearance | Colorless, odorless, crystalline solid | [2] |

| Boiling Point | 401.4 °C at 760 mmHg (calculated) | [] |

| Density | 1.454 g/cm³ (calculated) | [] |

| Solubility | Soluble to 100 mM in DMSO | [1] |

| Storage | Desiccate at -20°C | [1] |

Synthesis and Purification

The synthesis of this compound is a multi-step process commencing from commercially available 4-chlorobenzenesulfonamide. The general synthetic strategy involves the sequential introduction of the acetyl and acetoxy groups onto the sulfonamide nitrogen.

Causality of Experimental Choices: The choice of reagents and reaction conditions is critical to achieving a high yield and purity of the final product. The use of a base in the initial acetylation step is to deprotonate the sulfonamide nitrogen, enhancing its nucleophilicity towards the acetylating agent. The subsequent introduction of the acetoxy group often employs a reagent that can act as an electrophilic source of the acetoxy moiety. Purification via recrystallization or chromatography is essential to remove unreacted starting materials and by-products.

General Synthetic Pathway

Caption: General synthetic route for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Acetylation of 4-Chlorobenzenesulfonamide.

-

In a round-bottom flask, dissolve 4-chlorobenzenesulfonamide (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product into an organic solvent.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-acetyl-4-chlorobenzenesulfonamide.

-

-

Step 2: N-Acetoxylation.

-

A specific and verified protocol for this step on the target molecule is not available in the public domain. A potential route could involve the reaction of the N-acetyl intermediate with a suitable acetoxylating agent.

-

-

Purification.

-

The crude final product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound[2].

-

Spectral Characterization

Comprehensive spectral analysis is imperative for the unambiguous identification and purity assessment of the synthesized compound. While specific spectra for this compound are not publicly available, the expected spectral features can be inferred from the analysis of closely related structures.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two acetyl groups, likely as singlets in the aliphatic region (around 2-3 ppm). The aromatic protons of the 4-chlorobenzenesulfonyl moiety would appear as two doublets in the aromatic region (around 7-8 ppm) due to para-substitution.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the acetyl and acetoxy groups (in the range of 160-180 ppm), the methyl carbons (around 20-30 ppm), and the aromatic carbons, with their chemical shifts influenced by the chloro and sulfonyl substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the carbonyl groups (C=O) of the acetyl and acetoxy functionalities, typically in the region of 1700-1750 cm⁻¹. Strong absorptions corresponding to the sulfonyl group (S=O) stretching vibrations are also expected around 1350-1400 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric).

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (291.71 g/mol ). Fragmentation patterns would likely involve the loss of acetyl and acetoxy groups.

Mechanism of Action and Biological Activity

The biological significance of this compound stems from its dual action as a nitroxyl donor and an aldehyde dehydrogenase inhibitor.

Nitroxyl (HNO) Donor

The compound is designed as a prodrug that undergoes hydrolysis to release nitroxyl (HNO)[1][2]. This controlled release is a key feature, as HNO is a highly reactive and short-lived species.

Caption: Hydrolytic release of nitroxyl (HNO) from the prodrug.

The released HNO has a distinct pharmacological profile from nitric oxide (NO). It has been shown to be a potent vasorelaxant and possesses positive inotropic and lusitropic effects on the heart, making it a potential therapeutic agent for cardiovascular diseases such as heart failure[5]. The mechanism of HNO's action often involves its interaction with thiol-containing proteins and enzymes[6][7].

Aldehyde Dehydrogenase (ALDH) Inhibition

This compound is a powerful inhibitor of aldehyde dehydrogenase (ALDH)[3]. ALDHs are a superfamily of enzymes responsible for the oxidation of a wide range of endogenous and exogenous aldehydes[8][9]. Inhibition of ALDH can lead to the accumulation of toxic aldehydes, a mechanism that has therapeutic implications, for instance, in alcohol aversion therapy[10]. The inhibitory activity of the compound is believed to be mediated by the released nitroxyl, which can react with critical cysteine residues in the active site of the ALDH enzyme[7].

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research and development:

-

Research Tool: It serves as a reliable source of nitroxyl for in vitro and in vivo studies aimed at elucidating the biological signaling pathways and therapeutic effects of HNO[2].

-

Pharmacological Probe: Its potent ALDH inhibitory activity allows for its use in studying the role of this enzyme family in various physiological and pathological processes[2].

-

Drug Development: The compound itself and its derivatives are being explored as potential therapeutic agents for cardiovascular diseases, leveraging the beneficial effects of HNO on cardiac function and vascular tone[2]. It is also investigated for its potential in managing conditions related to oxidative stress and inflammation due to its possible antioxidant properties and inhibitory effects on enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX)[2].

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from related sulfonamide compounds suggest that it should be handled with care. The precursor, N-acetylsulfanilyl chloride, is classified as a corrosive material that can cause severe skin burns and eye damage.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store the compound in a tightly sealed container in a cool, dry, and dark place, as recommended at -20°C[1].

Conclusion

This compound is a compound of significant scientific interest due to its well-defined roles as a nitroxyl donor and an aldehyde dehydrogenase inhibitor. Its chemical properties and biological activities have been characterized, providing a solid foundation for its use as a research tool and a platform for the development of novel therapeutics. Further research into its detailed synthesis, full spectral characterization, and comprehensive toxicological profile will undoubtedly expand its applications and contribute to advancements in medicine and biology.

References

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pak. J. Pharm. Sci.[Link]

-

Kobkeatthawin, T., Chantrapromma, S., Chidan Kumar, C. S., & Fun, H.-K. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Crystallography Reports, 62(7), 1165–1170. [Link]

-

BioCrick. This compound | CAS:142867-52-5. [Link]

-

PubChem. 4-Chlorobenzenesulfonamide. [Link]

-

Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 117-122. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). [Link]

-

Organic Syntheses. Sulfanilyl chloride, N-acetyl-. [Link]

-

Koppaka, V., Thompson, D. C., & Chen, Y. (2012). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological reviews, 64(3), 520–539. [Link]

-

Rehman, A. U., et al. (2015). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1731-1738. [Link]

-

Paolocci, N., Jackson, M. I., & Fukuto, J. M. (2007). The Pharmacology of Nitroxyl (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO. Pharmacology & therapeutics, 113(2), 442–458. [Link]

-

Cline, M. R., et al. (2011). Acyloxy Nitroso Compounds as Nitroxyl (HNO) Donors: Kinetics, Reactions with Thiols and Vasodilation Properties. Journal of medicinal chemistry, 54(21), 7583–7593. [Link]

-

Gengan, R. M., et al. (2017). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules (Basel, Switzerland), 22(11), 1893. [Link]

-

Koppaka, V., et al. (2012). Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application. Pharmacological reviews, 64(3), 520-39. [Link]

-

Fukuto, J. M., et al. (2012). A recent history of nitroxyl chemistry, pharmacology and therapeutic potential. British journal of pharmacology, 167(5), 944–956. [Link]

-

Chen, C. H., et al. (2014). Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities. Physiological reviews, 94(1), 1–34. [Link]

-

Semantic Scholar. (2016). Article. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Wang, A., et al. (2013). Aldehyde dehydrogenase inhibition as a pathogenic mechanism in Parkinson disease. Proceedings of the National Academy of Sciences of the United States of America, 110(2), 636-41. [Link]

-

Brock, J., et al. (2017). Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective. Frontiers in molecular biosciences, 4, 26. [Link]

-

Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung A, 57(11), 969-975. [Link]

-

Tocchetti, C. G., et al. (2012). Nitroxyl (HNO) for Treatment of Acute Heart Failure. Journal of molecular and cellular cardiology, 52(5), 1153–1162. [Link]

-

Nagy, P., et al. (2011). The Chemistry of Nitroxyl-Releasing Compounds. Antioxidants & redox signaling, 14(9), 1637–1648. [Link]

Sources

- 1. This compound | CAS:142867-52-5 | Nitroxyl precursor | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Buy this compound | 142867-52-5 [smolecule.com]

- 3. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. The Pharmacology of Nitroxyl (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acyloxy Nitroso Compounds as Nitroxyl (HNO) Donors: Kinetics, Reactions with Thiols and Vasodilation Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Generation of Nitroxyl (HNO) Using N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the use of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide as a reliable donor for the in vitro generation of nitroxyl (HNO). This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the practical application of this compound in a research setting.

Introduction: The Significance of Controlled HNO Generation

Nitroxyl (HNO), the one-electron reduced and protonated sibling of nitric oxide (NO), has emerged as a fascinating signaling molecule with a unique chemical and biological profile.[1][2] Its therapeutic potential, particularly in the realm of cardiovascular disease, has garnered significant interest.[3][4] However, the inherent reactivity and short half-life of HNO necessitate the use of donor molecules, or "prodrugs," that can release it in a controlled and predictable manner for experimental studies.[5][6]

This compound stands out as a valuable tool for in vitro HNO research. It is designed as a prodrug that undergoes slow, non-enzymatic hydrolysis in neutral aqueous solutions to provide a sustained release of HNO.[7][8] This controlled release profile is critical for studying the time-dependent effects of HNO on biological systems. Unlike some other donors, it does not produce nitric oxide (NO) as a byproduct, which is a crucial advantage for delineating the specific biological effects of HNO.[8][9]

This guide will delve into the mechanism of HNO release from this compound, provide detailed protocols for its use, and discuss methods for the detection and quantification of the generated HNO.

Mechanism of HNO Generation

The generation of nitroxyl from this compound is a chemically straightforward process initiated by hydrolysis. The molecule is specifically engineered to be stable in its solid form but to slowly break down in an aqueous environment.

The core of its function lies in the hydrolytic cleavage of the acetoxy group.[9] This initial step forms an unstable intermediate, N-acetyl-4-chlorobenzenesulfonamide, which then spontaneously decomposes to release nitroxyl (HNO).[7] The remaining stable byproduct is N-acetyl-4-chlorobenzenesulfonamide. This slow, non-enzymatic hydrolysis allows for a sustained release of HNO over time in neutral solutions, such as a Krebs buffer at 37°C.[8][9]

The ultimate fate of the released HNO in aqueous solution is dimerization to hyponitrous acid, which then dehydrates to form nitrous oxide (N₂O) and water.[4][8] This formation of N₂O provides a measurable endpoint for quantifying the total amount of HNO generated.[9]

Caption: Mechanism of HNO release from this compound.

Experimental Protocols

Preparation of Stock Solutions

Proper preparation and storage of this compound stock solutions are critical for reproducible experimental results.

Materials:

-

This compound (CAS: 142867-52-5)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

Protocol:

-

Weighing: Due to the small quantities typically required, it is advisable to weigh out a slightly larger amount than needed (e.g., 5-10 mg) on a calibrated analytical balance to minimize weighing errors. Perform this in a fume hood.

-

Dissolution: Dissolve the weighed compound in anhydrous DMSO to prepare a high-concentration stock solution. A stock concentration of 100 mM in DMSO is readily achievable.[10][11]

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots desiccated at -20°C.[8] When stored correctly, the DMSO stock solution should be stable for several months.

Important Considerations:

-

This compound is sparingly soluble in aqueous buffers.[12] Therefore, a DMSO stock is necessary.

-

It is recommended to prepare fresh dilutions from the stock solution for each experiment. Do not store aqueous solutions of the compound for more than a day.[12]

In Vitro HNO Generation Assay

This protocol outlines a general procedure for generating HNO in a typical in vitro setting, such as cell culture or in a cell-free buffer system.

Materials:

-

Prepared stock solution of this compound in DMSO.

-

Experimental buffer (e.g., Phosphate-Buffered Saline (PBS), Krebs-Henseleit buffer, cell culture medium), pre-warmed to 37°C.

-

Incubator or water bath at 37°C.

Protocol:

-

Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the DMSO stock solution. Prepare serial dilutions of the stock solution in your experimental buffer to achieve the desired final concentrations.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the experimental buffer as used for the highest concentration of the HNO donor. This is crucial to account for any effects of the solvent.

-

Initiate HNO Release: Add the appropriate volume of the working solution to your experimental system (e.g., wells of a cell culture plate, tubes with a buffered solution).

-

Incubation: Incubate the experimental system at 37°C for the desired period. The slow-release nature of this compound makes it suitable for longer incubation times to study sustained HNO effects.

-

Assay Endpoint: Following incubation, proceed with your specific downstream assay to measure the biological effect of interest.

Caption: General workflow for in vitro experiments using the HNO donor.

Detection and Quantification of HNO

Direct detection of the highly reactive HNO is challenging.[13][14] Therefore, quantification typically relies on indirect methods, such as measuring the stable end-product of its dimerization, N₂O, or by using specialized fluorescent probes.

Quantification of N₂O by Gas Chromatography (GC)

This method quantifies the total amount of HNO produced over the course of an experiment by measuring the accumulation of N₂O in the headspace of a sealed reaction vessel.

Protocol Outline:

-

Reaction Setup: Conduct the HNO generation reaction in a sealed, gas-tight vial with a known headspace volume.

-

Headspace Sampling: After the desired incubation period, carefully withdraw a known volume of the headspace gas using a gas-tight syringe.

-

GC Analysis: Inject the gas sample into a gas chromatograph equipped with an appropriate column (e.g., HP-PLOT Q) and an electron capture detector (ECD), which is highly sensitive for N₂O.[15][16]

-

Quantification: Create a standard curve using known concentrations of N₂O gas. Compare the peak area from the experimental sample to the standard curve to determine the concentration of N₂O produced. This can then be used to calculate the total amount of HNO generated.

Note: This method requires specialized equipment and expertise in gas chromatography. It is essential to ensure the reaction vials are properly sealed to prevent leakage of N₂O.

Real-time Detection with Fluorescent Probes

A variety of fluorescent probes have been developed for the selective detection of HNO in biological systems.[1][5][9] These probes offer the advantage of real-time monitoring of HNO generation within living cells. Many of these probes are based on a reaction with the probe that leads to a "turn-on" fluorescent signal.

General Protocol for Fluorescent Probe Use:

-

Cell Loading: Incubate the cells with the fluorescent probe at the recommended concentration and for the appropriate time to allow for cellular uptake.

-

Wash: Gently wash the cells with fresh, pre-warmed buffer or medium to remove any excess extracellular probe.

-

Baseline Fluorescence: Measure the baseline fluorescence of the cells using a fluorescence microscope or plate reader with the appropriate excitation and emission wavelengths for the specific probe.

-

HNO Donor Addition: Add the this compound working solution to the cells.

-

Time-course Imaging: Acquire fluorescence images or readings at regular intervals to monitor the increase in fluorescence, which corresponds to the generation of HNO.

Selection of a Fluorescent Probe:

The choice of fluorescent probe will depend on the specific experimental requirements, such as the desired emission wavelength, cellular localization, and sensitivity. It is crucial to consult the manufacturer's instructions and relevant literature for the specific probe being used.

Comparative Overview of Common HNO Donors

For experimental design, it is useful to compare the properties of this compound with other commonly used HNO donors.

| Property | This compound | Angeli's Salt (Na₂N₂O₃) | Piloty's Acid (N-Hydroxybenzenesulfonamide) |

| Release Mechanism | Spontaneous, slow hydrolysis[7][9] | pH-dependent decomposition (pH 4-8) | Base-catalyzed decomposition (optimal at high pH) |

| Release Kinetics | Slow, sustained release[8] | Rapid release (t½ ≈ 2-5 min at 37°C, pH 7.4)[3] | Very slow at neutral pH; faster at basic pH |

| Byproducts | N-acetyl-4-chlorobenzenesulfonamide, N₂O[8][9] | Nitrite (NO₂⁻), N₂O | Benzenesulfinate, N₂O; can produce NO under aerobic, neutral conditions |

| Optimal pH | Neutral[8] | Neutral to slightly acidic (pH 4-8) | Basic (pH > 9) |

| Key Advantage | Slow, sustained release without NO production[8][9] | Well-characterized, rapid HNO release | Commercially available, structurally simple |

| Key Disadvantage | Limited quantitative data on release kinetics | Short half-life, byproduct of nitrite | Inefficient HNO release and potential for NO production at physiological pH |

Conclusion

This compound is a valuable and specialized tool for the in vitro study of nitroxyl. Its key advantage lies in its ability to provide a slow and sustained release of HNO through a simple, non-enzymatic hydrolysis mechanism, without the confounding production of nitric oxide. By understanding the principles of its activation and employing the appropriate handling and detection methodologies outlined in this guide, researchers can effectively harness this compound to explore the intricate and expanding roles of HNO in biology and medicine. As with any chemical donor, careful experimental design, including the use of appropriate controls, is paramount for generating robust and reliable data.

References

- Smolecule. (2023, August 15). Buy this compound | 142867-52-5.